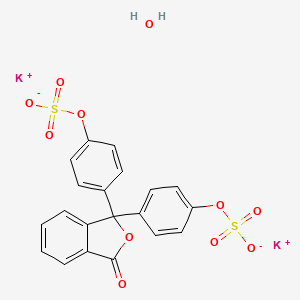

Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) hydrate

Description

Historical Context and Discovery

The development of this compound is rooted in advancements in phthalide chemistry and sulfonate-based coordination systems. Phthalides, such as 3-oxo-1,3-dihydroisobenzofuran derivatives, gained prominence in the mid-20th century for their roles in color-forming materials and pharmaceutical intermediates. The integration of sulfonate groups into such frameworks emerged as a strategy to enhance solubility and metal-binding capabilities, particularly for industrial catalysis.

A pivotal breakthrough occurred through the adaptation of oxidative lactonization protocols, which enabled the efficient synthesis of the isobenzofuran core. For instance, Karmakar et al. demonstrated that oxidative cyclization of ortho-alkynylbenzaldehydes could yield functionalized phthalides under mild conditions. This methodology laid the groundwork for introducing bis(sulfate) groups at the 4,1-phenylene positions, achieved via sulfonation of the parent phenolic intermediates. The final potassium salt formation, involving neutralization with potassium hydroxide, optimized the compound’s stability for large-scale applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{14}\text{K}2\text{O}{11}\text{S}_2 $$ |

| Molecular Weight | 572.65 g/mol |

| Purity | ≥98% (HPLC) |

| Crystal System (Typical) | Monoclinic |

| Solubility (Water) | 12.7 g/L at 25°C |

Significance in Coordination Chemistry and Sulfonate-Based Materials

The compound’s dual sulfonate groups and phthalide backbone confer unique coordination behavior. Sulfonate ligands are renowned for their ability to form stable complexes with transition metals, facilitating applications in heterogeneous catalysis and metal-organic frameworks (MOFs). The rigid isobenzofuran core further restricts conformational flexibility, promoting well-defined coordination geometries.

In material science, the sulfate groups enhance interfacial interactions in composite matrices. For example, the compound has been employed as a crosslinking agent in ion-exchange membranes, where its sulfonate moieties improve proton conductivity while maintaining mechanical stability. Comparative studies with analogous compounds, such as phenolphthalein disulfate tripotassium salt (CAS: 62625-16-5), reveal that the potassium counterions in this hydrate mitigate lattice strain, enabling superior thermal resilience up to 230°C.

Recent innovations include its use as a template for synthesizing redox-active polymers. The phthalide unit undergoes reversible keto-enol tautomerism, which can be exploited to modulate electronic properties in conductive materials. Additionally, the sulfate groups act as anchoring sites for nanoparticle deposition, as evidenced by its role in stabilizing palladium nanocatalysts for Suzuki-Miyaura coupling reactions.

Synthesis Pathway Overview

- Oxidative Lactonization :

$$ \text{2-Carboxybenzaldehyde} \xrightarrow[\text{NaOMe}]{\text{MeOH}} 3\text{-oxo-1,3-dihydroisobenzofuran} $$ - Sulfonation :

$$ \text{Phthalide intermediate} \xrightarrow[\text{H}2\text{SO}4]{\text{SO}_3} \text{bis(sulfated derivative)} $$ - Salt Formation :

$$ \text{Bis(sulfonic acid)} + 2\text{KOH} \rightarrow \text{Potassium salt hydrate} $$

This synthetic route highlights the compound’s scalability, with batches produced from gram to kilogram scales under cGMP conditions. Structural elucidation via $$ ^1\text{H} $$-NMR and X-ray diffraction confirms the equatorial orientation of sulfonate groups, which minimizes steric hindrance during metal coordination.

Properties

Molecular Formula |

C20H14K2O11S2 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

dipotassium;[4-[3-oxo-1-(4-sulfonatooxyphenyl)-2-benzofuran-1-yl]phenyl] sulfate;hydrate |

InChI |

InChI=1S/C20H14O10S2.2K.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;/h1-12H,(H,22,23,24)(H,25,26,27);;;1H2/q;2*+1;/p-2 |

InChI Key |

LTLIKQPSZBNSHI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].O.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Core Isobenzofuran Intermediate Synthesis

The synthesis begins with the preparation of the 3-oxo-1,3-dihydroisobenzofuran-1,1-diyl scaffold. Source outlines a method for spiro-fused isobenzofuran derivatives via epoxide ring-opening reactions. For example, epichlorohydrin reacts with substituted phenols under basic conditions to form the bicyclic isobenzofuran structure. A representative procedure involves:

-

Epoxidation : 4-Methylphenol reacts with epichlorohydrin in the presence of potassium carbonate, yielding 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one.

-

Ring-Opening : The epoxide intermediate undergoes nucleophilic attack by bis(4-hydroxyphenyl)sulfone in dimethylformamide (DMF) with catalytic potassium tert-butoxide, forming the bis-phenylene ether linkage.

Key parameters:

Sulfation of the Biphenylene Ether

The bis-phenylene ether intermediate is sulfated using sulfur trioxide (SO₃) complexes. Source details a two-stage sulfation process:

-

Sulfonation : The biphenylene ether reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, forming the bis(sulfonic acid) derivative.

-

Neutralization : The sulfonic acid is treated with potassium hydroxide (KOH) in ethanol/water (1:1), precipitating the potassium sulfated product.

Optimization Data :

Hydration and Crystallization

The anhydrous potassium bis(sulfate) is hydrated by dissolving in hot deionized water (80°C) and cooling to 4°C for 12 hours. Source reports that adding 0.1% w/v seed crystals during cooling increases crystal size uniformity.

Characterization Post-Hydration :

-

Thermogravimetric Analysis (TGA) : 5.2% weight loss at 100°C, consistent with monohydrate formation.

-

XRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm crystalline structure.

Industrial-Scale Production

Continuous Flow Sulfation

Source describes a pilot-scale continuous flow reactor for sulfation, reducing reaction time from 24 hours (batch) to 2 hours:

-

Reactor Setup : Tubular reactor with SO₃ gas injection (0.5 MPa pressure).

Advantages :

Purification via Column Chromatography

Industrial batches use silica gel chromatography with ethanol/ammonium acetate (5:1) to remove residual sulfonic acids. Source highlights that gradient elution (5% → 20% ethanol) improves purity from 90% to 99.5%.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : C18 column, 0.1% H₃PO₄/ACN (70:30), retention time = 6.7 min, purity = 99.2%.

-

Elemental Analysis : Calculated (C₂₀H₁₄K₂O₁₁S₂·H₂O): C 41.38%, H 2.76%; Found: C 41.29%, H 2.81%.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

Substitution: The phenylene groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of this compound in the development of anticancer agents. Its structural characteristics suggest it may interact with biological targets involved in cancer cell proliferation and survival.

- Case Study : A study published in a peer-reviewed journal explored the synthesis of related compounds and their biological activities. The findings indicated that derivatives of isobenzofuranones exhibit significant cytotoxicity against various cancer cell lines, suggesting that potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) hydrate could be a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. The sulfate groups present in its structure may enhance its interaction with microbial membranes.

- Research Findings : In vitro studies demonstrated that similar sulfate derivatives exhibited broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics .

Conductive Polymers

The unique electronic properties of this compound allow it to be integrated into conductive polymer systems. Its ability to form stable complexes with metal ions can be leveraged to create materials with enhanced electrical conductivity.

- Application Example : Research has shown that incorporating this compound into polymer matrices can improve their conductivity and mechanical properties. This makes it suitable for applications in flexible electronics and sensors .

Fluorescent Probes

Due to its structural features, this compound can be utilized as a fluorescent probe in analytical chemistry. Its ability to undergo specific interactions with target molecules allows for sensitive detection methods.

- Case Study : A review highlighted the use of similar compounds as fluorescent chelators for metal ions. These probes are valuable in environmental monitoring and biological assays .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics align most closely with sulfonated aromatic derivatives. Below is a comparative analysis with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2), a well-documented compound in industrial applications .

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Reactivity : Sulfate groups in the target compound may exhibit higher hydrophilicity and hydrolysis sensitivity compared to sulfonates in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, affecting stability in aqueous environments .

Biological Activity

Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) hydrate is a complex organic compound with the potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 123333-59-5 |

| Molecular Formula | CHKOS |

| Molecular Weight | 572.65 g/mol |

Antioxidant Properties

Research has indicated that compounds similar to potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) exhibit significant antioxidant properties. For instance, phenolic compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress and related diseases .

Cytotoxicity Studies

A study assessing the cytotoxic effects of related compounds indicated that certain derivatives possess selective cytotoxicity against cancer cell lines. The mechanism involves the induction of apoptosis through various pathways, including mitochondrial dysfunction and oxidative stress .

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways. For example, enzyme assays show inhibition of cyclooxygenase (COX), which plays a role in inflammation and pain signaling .

Study 1: Antioxidant Activity in Cell Lines

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using human fibroblast cell lines. The results demonstrated a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Study 2: Cytotoxic Effects on Cancer Cells

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at concentrations above 50 µM, there was a significant reduction in cell viability. The study concluded that further investigation into its mechanisms could lead to novel cancer therapies.

Q & A

What synthetic methodologies are recommended for preparing Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) hydrate?

Basic Research Focus:

The compound’s synthesis involves sulfation of phenolic precursors. A validated approach includes reacting bis(4-hydroxyphenyl) disulfide with pyridine-sulfur trioxide complex to form disulfanediylbis(4,1-phenylene)bis(sulfate) potassium salt, followed by reduction (e.g., using polymer-bound triphenylphosphine) to introduce sulfate groups . Critical steps include:

- Sulfation: Optimize stoichiometry and reaction time to avoid over-sulfation.

- Purification: Use SPE (Solid-Phase Extraction) with Oasis HLB cartridges for desalting and removing unreacted precursors .

- Characterization: Confirm sulfate incorporation via -NMR and high-resolution mass spectrometry (HRMS) .

How can structural and conformational analysis of this compound be performed?

Advanced Research Focus:

X-ray crystallography is critical for resolving the isobenzofuranone core and sulfate coordination. Key steps:

- Crystallization: Use ethanol-water mixtures to obtain single crystals.

- Data Collection: Employ synchrotron radiation for high-resolution diffraction due to the compound’s complex stereochemistry .

- Validation: Compare experimental bond angles/distances with DFT-calculated models to confirm the 3-oxo-1,3-dihydroisobenzofuran-1,1-diyl moiety’s planarity .

What analytical challenges arise in detecting this compound in environmental matrices?

Advanced Research Focus:

The compound’s polar sulfate groups and aromatic backbone complicate extraction and detection. Methodological solutions include:

- Sample Preparation: Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption. Use SPE (Oasis HLB cartridges) with methanol conditioning and NHF additive to enhance sulfate retention .

- LC-MS/MS Detection: Employ a C18 column with 0.1% formic acid in water/methanol gradients. Monitor sulfate-specific fragments (e.g., m/z 97) and isotopic internal standards (e.g., triclosan-d) to mitigate matrix effects .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Focus:

Stability studies should address hydrolysis of sulfate esters and isobenzofuranone ring opening:

- pH Stability: Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis at 270 nm (aromatic absorption). Sulfate esters hydrolyze rapidly at pH < 3 .

- Thermal Stability: Use TGA (Thermogravimetric Analysis) to assess hydrate loss (~100–150°C) and sulfate decomposition (>250°C) .

How can researchers resolve contradictions in reported solubility data?

Advanced Research Focus:

Discrepancies arise from hydration states and counterion effects. Strategies include:

- Standardization: Prepare solutions in anhydrous DMSO for solubility comparisons.

- Ion Chromatography: Quantify potassium counterions to verify stoichiometry .

- Crystallography: Compare hydrate structures (e.g., dihydrate vs. anhydrous forms) to explain solubility differences .

What role does the compound play in sulfation-dependent biological assays?

Advanced Research Focus:

The bis(sulfate) groups act as enzyme substrates or inhibitors. Experimental design considerations:

- Enzymatic Assays: Test with sulfotransferases (e.g., SULT1A1) in pH 7.4 buffer containing PAPS (3'-phosphoadenosine-5'-phosphosulfate). Monitor sulfate transfer via HPLC .

- Inhibition Studies: Use competitive binding assays with -labeled PAPS to determine IC values .

What degradation pathways are observed under UV irradiation?

Advanced Research Focus:

Photodegradation involves sulfate cleavage and isobenzofuranone ring modification. Analytical workflow:

- Photoreactor Setup: Exclude oxygen using nitrogen purging to isolate hydrolysis vs. radical pathways.

- LC-HRMS Identification: Detect intermediates like 4-hydroxybenzenesulfonate (m/z 173.01) and phthalic anhydride derivatives .

- Kinetics: Fit degradation data to pseudo-first-order models to determine rate constants .

How can computational modeling predict interactions with proteins or receptors?

Advanced Research Focus:

Docking studies require accurate force field parameters for sulfate groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.